N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide
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Overview
Description
N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide: is a chemical compound with the molecular formula C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide typically involves the reaction of quinoxaline derivatives with dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.
Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include quinoxaline-2,3-dione derivatives, tetrahydroquinoxaline derivatives, and various substituted quinoxalines .
Scientific Research Applications
Chemistry: In chemistry, N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is used as a building block for the synthesis of more complex molecules .
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: In medicinal chemistry, it serves as a scaffold for the development of new therapeutic agents .
Industry: Industrially, it is used in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Comparison with Similar Compounds
Quinoxaline-2,3-dione: Shares a similar core structure but lacks the dimethylamino group.
Tetrahydroquinoxaline: A reduced form of quinoxaline with similar biological activities.
Uniqueness: N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxamide |
InChI |
InChI=1S/C11H13N3O2/c1-14(2)11(16)7-3-4-8-9(5-7)12-6-10(15)13-8/h3-5,12H,6H2,1-2H3,(H,13,15) |
InChI Key |
LRJWNYWKIHCEPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)NC(=O)CN2 |
Origin of Product |
United States |
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